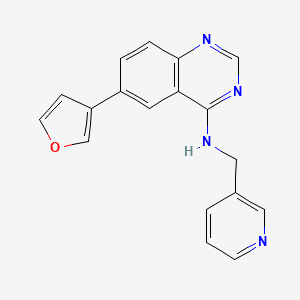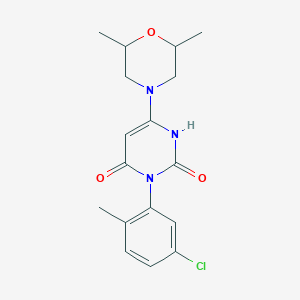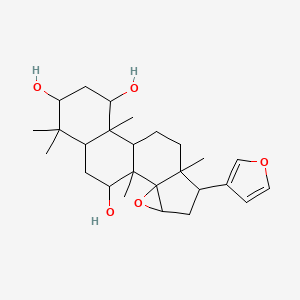
3-Oxalomalic acid
説明
Oxalomalic Acid (sodium salt) is a chemical compound with the molecular formula C6H3Na3O8. It is a trisodium salt of oxalomalic acid, which is known for its role as an inhibitor of aconitase and NADP-dependent isocitrate dehydrogenase. This compound is a white crystalline powder that is soluble in water but insoluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Oxalomalic Acid (sodium salt) typically involves the selective dehydration and carbonylation of oxaloacetic acid followed by neutralization with a base. The main steps include:
Dehydration of Oxaloacetic Acid: This step involves the removal of water molecules from oxaloacetic acid under controlled conditions.
Carbonylation: The dehydrated product undergoes carbonylation to form oxalomalic acid.
Neutralization: The oxalomalic acid is then neutralized with a sodium base to form the trisodium salt.
Industrial Production Methods: Industrial production of Oxalomalic Acid (sodium salt) follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and equipment to carry out the dehydration, carbonylation, and neutralization reactions efficiently .
Types of Reactions:
Oxidation: Oxalomalic Acid (sodium salt) can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalic acid derivatives, while reduction may produce hydroxy acids .
科学的研究の応用
Oxalomalic Acid (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an inhibitor in enzymatic studies.
Biology: It is used to study metabolic pathways, particularly the citric acid cycle, by inhibiting aconitase and NADP-dependent isocitrate dehydrogenase.
Medicine: Research on its potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and cancer.
Industry: It is used in the synthesis of polymers and as a catalyst in certain industrial processes
作用機序
オキサロリンゴ酸(ナトリウム塩)は、アコニターゼと NADP 依存性イソクエン酸デヒドロゲナーゼという酵素を阻害することでその効果を発揮します。これらの酵素は、細胞エネルギー産生に不可欠なクエン酸回路で重要な役割を果たします。 これらの酵素を阻害することによって、オキサロリンゴ酸(ナトリウム塩)はクエン酸からイソクエン酸への変換を阻害し、エネルギーやその他の代謝中間体の産生を減少させます .
類似化合物:
オキサロ酢酸: クエン酸回路の主要な中間体で、構造は似ていますが、アコニターゼの阻害剤ではありません。
リンゴ酸: クエン酸回路のもう1つの中間体で、フマル酸からオキサロ酢酸への変換に関与しています。
シス-アコニット酸: クエン酸からイソクエン酸への変換の中間体ですが、アコニターゼの阻害剤ではありません。
ユニークさ: オキサロリンゴ酸(ナトリウム塩)は、アコニターゼと NADP 依存性イソクエン酸デヒドロゲナーゼに対する特異的な阻害作用によりユニークです。 これは、代謝経路や潜在的な治療用途を研究するための貴重なツールとなっています .
類似化合物との比較
Oxaloacetic Acid: A key intermediate in the citric acid cycle, similar in structure but not an inhibitor of aconitase.
Malic Acid: Another intermediate in the citric acid cycle, involved in the conversion of fumarate to oxaloacetate.
Cis-Aconitic Acid: An intermediate in the conversion of citrate to isocitrate, but not an inhibitor of aconitase.
Uniqueness: Oxalomalic Acid (sodium salt) is unique due to its specific inhibitory action on aconitase and NADP-dependent isocitrate dehydrogenase. This makes it a valuable tool in studying metabolic pathways and potential therapeutic applications .
特性
IUPAC Name |
1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAUJBAPQXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958065 | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-15-8 | |
| Record name | 3-Carboxy-3-deoxy-2-pentulosaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1228062.png)




![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)



![7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1228079.png)
![[Hydroxy(oxido)phosphoryl] phosphate](/img/structure/B1228080.png)


![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)
